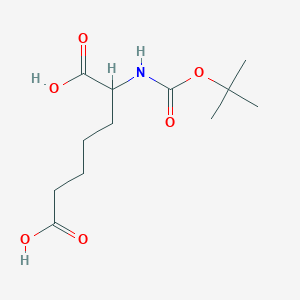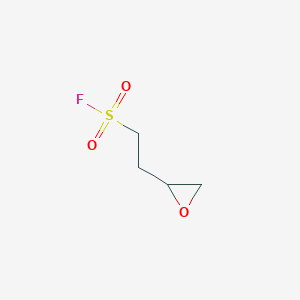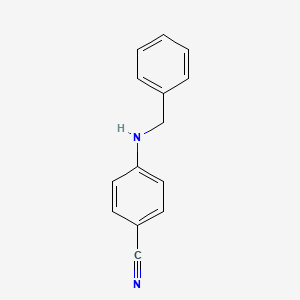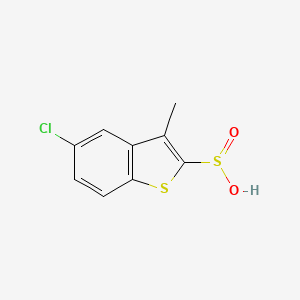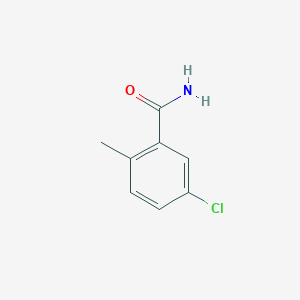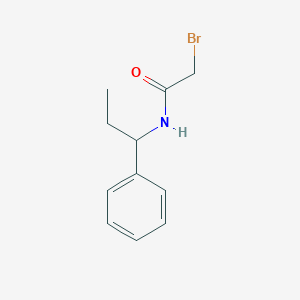
2-bromo-N-(1-phenylpropyl)acetamide
Vue d'ensemble
Description
“2-bromo-N-(1-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(1-phenylpropyl)acetamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The stoichiometry of the reaction involving “2-bromo-N-(1-phenylpropyl)acetamide” is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .Physical And Chemical Properties Analysis
“2-bromo-N-(1-phenylpropyl)acetamide” is a biochemical for proteomics research . It has a molecular formula of C11H14BrNO and a molecular weight of 256.14 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-Bromo-N-(phenylsulfonyl)acetamide derivatives exhibit significant antimicrobial activity. They have been studied for their reactivity with nitrogen-based nucleophiles, leading to the formation of aminothiazole, amino-oxazole, quinazoline-2-yl, and other derivatives, which display good antimicrobial properties. Computational calculations support the experimental findings, providing a robust basis for the synthesis of new compounds (Fahim & Ismael, 2019).
Biological Evaluation in Anticonvulsant and Antidepressant Activities
Some derivatives of 2-bromo-N-(1-phenylpropyl)acetamide show potential in anticonvulsant and antidepressant activities. Specifically, compounds such as 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives have been synthesized and evaluated for these activities, showing promise in reducing immobility times in behavioral tests, indicating their potential as antidepressants (Xie, Tang, Pan, & Guan, 2013).
Synthesis of Novel Derivatives for Pharmacological Applications
Novel acetamide derivatives containing the 2-bromo-N-(1-phenylpropyl)acetamide structure have been synthesized and evaluated for various pharmacological activities, including cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These studies contribute to the development of new drugs with potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Chemical and Vibrational Analysis
Studies focusing on the dynamic NMR properties and conformational analysis of derivatives of 2-bromo-N-(1-phenylpropyl)acetamide provide insights into the electronic properties and vibrational mode couplings. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010).
Mécanisme D'action
Target of Action
The primary targets of 2-bromo-N-(1-phenylpropyl)acetamide are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It is known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . The specifics of these interactions for 2-bromo-N-(1-phenylpropyl)acetamide remain to be elucidated.
Propriétés
IUPAC Name |
2-bromo-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHGMLKADNBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-phenylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



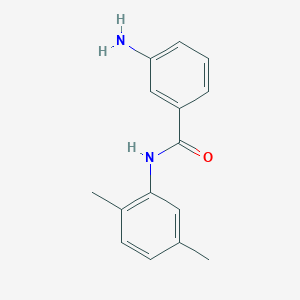



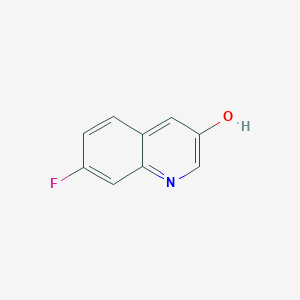
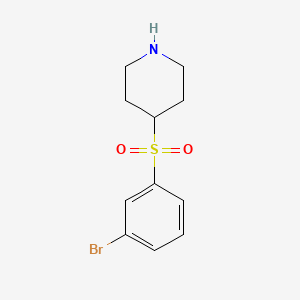
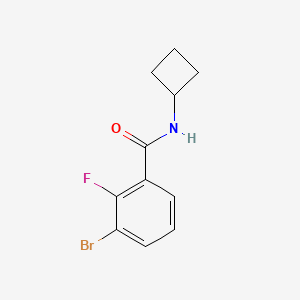
![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)
![N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide](/img/structure/B3075173.png)
